molecular formula C12H15NO B8493687 2-Hydroxy-2-(4-isobutylphenyl)acetonitrile

2-Hydroxy-2-(4-isobutylphenyl)acetonitrile

Cat. No. B8493687
M. Wt: 189.25 g/mol
InChI Key: YWHOLEDUAIEDOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-2-(4-isobutylphenyl)acetonitrile is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy-2-(4-isobutylphenyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-2-(4-isobutylphenyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Hydroxy-2-(4-isobutylphenyl)acetonitrile

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2-hydroxy-2-[4-(2-methylpropyl)phenyl]acetonitrile

InChI

InChI=1S/C12H15NO/c1-9(2)7-10-3-5-11(6-4-10)12(14)8-13/h3-6,9,12,14H,7H2,1-2H3

InChI Key

YWHOLEDUAIEDOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Zinc iodide (0.21 g) was added to a mixture of 4-isobutylbenzaldehyde (6.5 g) and trimethylsilylcyanide (5.0 g). The mixture was stirred at room temperature for 3 minutes and partitioned between ethyl acetate and 7% hydrochloric acid. The organic layer was washed with 7% hydrochloric acid and water and dried over magnesium sulfate. The solvent was removed in vacuo to give 2-hydroxy-2-(4-isobutylphenyl)acetonitrile as a yellow oil (8.15 g).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
catalyst
Reaction Step One

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